molecular formula C27H34N2O6 B12521178 Fmoc-D-hLys(Boc)-OH

Fmoc-D-hLys(Boc)-OH

Cat. No.: B12521178
M. Wt: 482.6 g/mol
InChI Key: CLFMIWUWBOOJLY-HSZRJFAPSA-N
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Description

Fmoc-D-hLys(Boc)-OH is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The Fmoc group (9-fluorenylmethyloxycarbonyl) is used to protect the amino group, while the Boc group (tert-butyloxycarbonyl) protects the side chain of the lysine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-hLys(Boc)-OH typically involves the protection of the amino and side chain groups of lysine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting lysine with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The side chain is then protected using Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-hLys(Boc)-OH undergoes several types of reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Boc groups under specific conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .

Mechanism of Action

The mechanism of action of Fmoc-D-hLys(Boc)-OH involves the protection and deprotection of the amino and side chain groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the Boc group protects the side chain. These protective groups are removed under specific conditions to allow for the formation of peptide bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its D-isomer configuration, which can provide different properties in peptide synthesis compared to the L-isomer. This can be particularly useful in the study of peptide stability and interactions .

Properties

Molecular Formula

C27H34N2O6

Molecular Weight

482.6 g/mol

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m1/s1

InChI Key

CLFMIWUWBOOJLY-HSZRJFAPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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